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Distamycin A hydrochloride

DNA minor groove binding Sequence specificity DNase I footprinting

Acquire Distamycin A hydrochloride for precise DNA-binding research. This hydrochloride salt offers superior solubility and stability for in vitro studies. It is the preferred ligand for mapping AT-rich sequences, as its AAAA/TT tract specificity differentiates it from Hoechst 33258 and Netropsin. Use it as a non-cytotoxic scaffold for drug conjugates or a non-poisoning topoisomerase I inhibitor. Ensure your assays achieve reproducible, sequence-specific results with this high-purity reagent.

Molecular Formula C22H28ClN9O4
Molecular Weight 518.0 g/mol
CAS No. 6576-51-8
Cat. No. B008401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDistamycin A hydrochloride
CAS6576-51-8
Synonymsestalimicinaclorhidrato; fi6426; herperal; stallimycinhydrochloride; DISTAMYCIN A HCL; DISTAMYCIN A HYDROCHLORIDE; distamycin A hydrochloride from*streptomyces dist; N-[5-[[(3-amino-3-iminopropyl)amino]carbonyl]-1-methyl-1H-pyrrol-3-yl]-4-[[[4-(formylamino)
Molecular FormulaC22H28ClN9O4
Molecular Weight518.0 g/mol
Structural Identifiers
SMILESCN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NCCC(=N)N)C)C)NC=O.Cl
InChIInChI=1S/C22H27N9O4.ClH/c1-29-9-13(26-12-32)6-17(29)21(34)28-15-8-18(31(3)11-15)22(35)27-14-7-16(30(2)10-14)20(33)25-5-4-19(23)24;/h6-12H,4-5H2,1-3H3,(H3,23,24)(H,25,33)(H,26,32)(H,27,35)(H,28,34);1H
InChIKeySFYSJFJQEGCACQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Distamycin A Hydrochloride (CAS 6576-51-8): Minor Groove Binder for DNA-Protein Interaction Studies


Distamycin A hydrochloride is a naturally occurring oligopeptide antibiotic produced by Streptomyces distallicus, consisting of an N-methylpyrrole carbamoyl backbone terminating in an amidino moiety [1]. It binds non-intercalatively and reversibly to the minor groove of double-stranded B-DNA, exhibiting high selectivity for AT-rich sequences spanning 4–5 contiguous base pairs [2]. As the hydrochloride salt, it provides enhanced aqueous solubility and handling stability compared to the free base form, making it the preferred reagent for in vitro DNA-binding studies [3].

Why Distamycin A Hydrochloride Cannot Be Replaced by Netropsin, Hoechst 33258, or Tallimustine


Although several compounds share AT-rich minor groove binding properties, their sequence recognition profiles, binding geometries, and functional consequences differ substantially. DNase I footprinting reveals distinct site preferences: Distamycin A binds preferentially to AAAA tracts, while Hoechst 33258 favors AATT sequences with 50-fold discrimination over TATA [1]. Netropsin, despite structural similarity, exhibits lower cooperativity and different DNA bending effects compared to Distamycin A [2]. The alkylating derivative tallimustine introduces cytotoxic activity not present in Distamycin A, altering its utility as a reversible probe [3]. These differences preclude simple interchange in assays requiring precise DNA structural modulation or protein competition studies.

Distamycin A Hydrochloride: Quantitative Differentiation from Netropsin, Hoechst 33258, and Alkylating Derivatives


Sequence-Specific Binding Affinity: Distamycin A Favors AAAA Tracts, Differentiating from Hoechst 33258

Quantitative DNase I footprinting on synthetic DNA fragments containing multiple AT blocks demonstrates that Distamycin A binds AAAA and AATT sites with significantly higher affinity than TTAA or TATA [1]. In contrast, Hoechst 33258 exhibits a 50-fold preference for AATT over TATA, and uniquely binds AATT better than AAAA, unlike Distamycin A which shows comparable or higher affinity for AAAA [1]. This sequence specificity divergence determines which DNA regulatory regions each ligand will protect in genomic footprinting assays.

DNA minor groove binding Sequence specificity DNase I footprinting

Topoisomerase I Inhibition: Distamycin A Blocks at Binding Step Without Inducing Cleavable Complexes

Distamycin A inhibits eukaryotic DNA topoisomerase I by selectively preventing catalytic action at a high-affinity topoisomerase I binding sequence, blocking the catalytic cycle specifically at the binding step [1]. Hydroxyl radical footprinting localized the Distamycin A binding site to a homopolymeric (dA)·(dT)-tract partially included in the essential topoisomerase I binding region [1]. This mechanism differs from classical topoisomerase I poisons (e.g., camptothecin) which stabilize cleavable complexes, and from topoisomerase II inhibitors (e.g., etoposide) which trap the enzyme on DNA [1]. The low concentration requirement for selective inhibition underscores its utility as a precise probe of topoisomerase I-DNA interactions.

Topoisomerase inhibition DNA-protein interaction Mechanistic selectivity

Restriction Endonuclease Modulation: Distamycin A Differentially Inhibits EcoRI and EcoRV Compared to Netropsin

In an agarose gel assay measuring cleavage of 32P-labeled DNA, both Distamycin A and Netropsin dose-dependently inhibited EcoRI and EcoRV, with EcoRI inhibition exceeding that of EcoRV [1]. However, differential effects emerged with NruI: Distamycin A inhibited NruI cleavage, whereas Netropsin did not [1]. DNA footprinting revealed that neither Netropsin nor Distamycin A bound directly to NruI recognition sequences under the conditions used; rather, Distamycin A footprinted at adjacent sites, suggesting indirect inhibition mechanisms [1]. This highlights that even closely related minor groove binders exhibit distinct interference profiles with DNA-modifying enzymes.

Restriction enzyme inhibition DNA footprinting Ligand-DNA interference

Cytotoxic Activity: Distamycin A Is Essentially Inactive, Enabling Its Use as a Non-Toxic Vector Scaffold

Unmodified Distamycin A exhibits very weak cytotoxicity, making it unsuitable as an antitumor agent but ideal as a non-toxic DNA-targeting vector [1][2]. In contrast, the α-bromoacryloyl derivative of Distamycin A (compound 2) shows an IC50 of 79.6±14 nM against L1210 murine leukemia cells—more than two orders of magnitude greater potency than the parent compound [1]. Further, increasing the number of pyrrole rings from three to four in the homologue yields a 10-fold increase in growth inhibition potency [1]. The benzoyl nitrogen mustard derivative tallimustine demonstrates even stronger antitumor activity in preclinical models, with in vivo antileukemic %T/C values of 133% compared to a derivative (compound 18) achieving 457% [2].

Cytotoxicity Drug vector Alkylating agent conjugation

Binding Stoichiometry and Cooperativity: Distamycin A Exhibits 1:1 and 2:1 Binding Modes Depending on DNA Sequence

X-ray crystallography of d(GGCCAATTGG) complexed with Distamycin A reveals two distinct 1:1 binding modes in the minor groove at 1.85 Å resolution [1]. In contrast, other structures (e.g., PDB entry 159d) show two Distamycin A molecules bound side-by-side with dyad symmetry in an antiparallel orientation within an expanded minor groove [2]. NMR studies indicate that cooperativity in Distamycin A binding is low in narrow minor groove sites such as AAAAA, but higher in wider minor groove sites such as ATATAT [3]. This sequence-dependent binding mode variability is not uniformly observed with Netropsin, which typically exhibits 1:1 binding due to its shorter length and higher positive charge density.

DNA binding stoichiometry Cooperativity Minor groove width

Hydrochloride Salt Form: Enhanced Aqueous Solubility and Defined Melting Point for Quality Control

Distamycin A hydrochloride (CAS 6576-51-8, molecular weight 517.97 g/mol) provides improved aqueous solubility compared to the free base form (CAS 636-47-5), facilitating preparation of stock solutions for biological assays [1]. The hydrochloride salt exhibits a defined melting point range of 184–187°C (Arcamone, 1967), with an alternative reported range of 189–193°C from ethanol-ethyl acetate recrystallization, enabling straightforward identity verification and purity assessment [1]. Recommended storage at −20°C preserves long-term stability [1]. These well-characterized physicochemical properties contrast with the free base, which has more limited water solubility and less defined melting behavior, making the hydrochloride salt the preferred form for reproducible experimental workflows.

Chemical stability Solubility Quality control

Optimal Use Cases for Distamycin A Hydrochloride in Academic and Industrial Research


DNase I Footprinting and Restriction Enzyme Protection Assays

Researchers studying protein-DNA interactions or mapping ligand binding sites employ Distamycin A hydrochloride as a sequence-specific competitor. Its strong preference for AAAA and AATT tracts (DNase I footprinting data [1]) and its differential inhibition of restriction endonucleases (e.g., NruI inhibition not observed with Netropsin [2]) make it the ligand of choice when precise AT-tract protection patterns are required. The hydrochloride salt form ensures consistent dissolution in aqueous assay buffers.

Synthesis of DNA-Targeted Alkylating Agents and Prodrugs

Distamycin A hydrochloride serves as the starting scaffold for creating sequence-selective cytotoxic conjugates. Its negligible inherent cytotoxicity [3][4] ensures that any observed antitumor activity in derivative compounds originates from the appended alkylating moiety (e.g., nitrogen mustard, α-bromoacryloyl group) rather than the DNA-binding frame. The defined physicochemical properties of the hydrochloride salt facilitate reproducible synthetic yields and purity assessment.

Structural Biology Studies of Minor Groove Recognition

X-ray crystallographers and NMR spectroscopists utilize Distamycin A hydrochloride to investigate minor groove binding geometry. The compound's ability to form both 1:1 and 2:1 complexes depending on DNA sequence context [5][6] provides a versatile model system for studying ligand-induced DNA conformational changes, including minor groove widening and helix axis bending. The high-resolution structures available (e.g., PDB 1JTL at 1.85 Å) enable direct comparison with Netropsin and Hoechst 33258 complexes.

Topoisomerase I Mechanistic Studies

Investigators dissecting the catalytic cycle of eukaryotic topoisomerase I use Distamycin A hydrochloride as a non-poisoning inhibitor that blocks the enzyme at the DNA-binding step without stabilizing cleavable complexes [7]. This mechanism, distinct from camptothecin and other topoisomerase poisons, allows researchers to isolate and study the binding phase of the catalytic cycle independently of subsequent cleavage and religation steps.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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